molecular formula C18H14N6O B4877834 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4877834
M. Wt: 330.3 g/mol
InChI Key: VJWOARHPEWMQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has been the subject of much scientific research. This compound has been found to have a number of potential applications in the fields of medicine, biology, and chemistry. In

Mechanism of Action

The mechanism of action of 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, as well as against certain fungal and bacterial strains. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.

Future Directions

There are a number of future directions for research on 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness in lab experiments.
In conclusion, 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound with a number of potential applications in scientific research. Its anticancer, antifungal, and antibacterial properties, as well as its potential as a treatment for neurological disorders, make it a promising area of research. However, further research is needed to fully understand its mechanism of action and to optimize its effectiveness in lab experiments.

Synthesis Methods

The synthesis of 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 2-(1H-indol-3-yl)ethanamine with 3-amino-5-methylpyrazole-4-carbonitrile in the presence of a catalyst. The resulting compound is then subjected to further reactions to produce the final product.

Scientific Research Applications

7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a number of potential applications in scientific research. It has been shown to have anticancer properties, as well as antifungal and antibacterial properties. Additionally, it has been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

11-[2-(1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c25-17-14-10-20-18-21-11-22-24(18)16(14)6-8-23(17)7-5-12-9-19-15-4-2-1-3-13(12)15/h1-4,6,8-11,19H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWOARHPEWMQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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